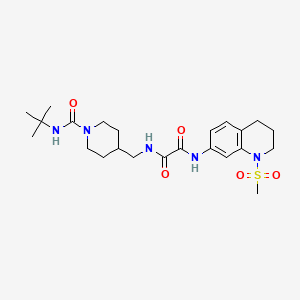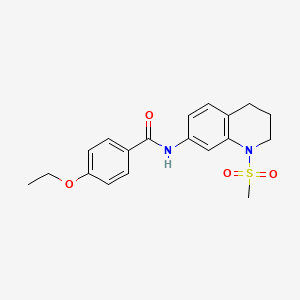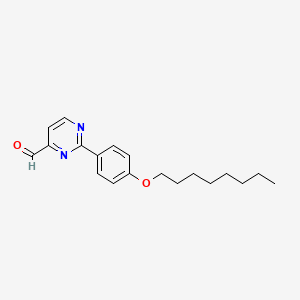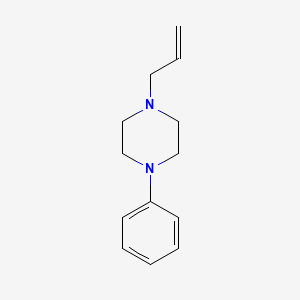
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceutical drugs. The tert-butylcarbamoyl group is a carbamate derivative, and the methylsulfonyl group is a type of sulfone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a six-membered ring with one nitrogen atom, would likely impart some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbamate group might be susceptible to hydrolysis, and the sulfone group might undergo various redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research indicates that piperidine ring-fused aromatic sulfonamide compounds, closely related to N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, show potential as anticancer agents. A study demonstrated that these compounds induced oxidative stress and glutathione depletion in various cancer cells, including melanoma and leukemia, showing cytotoxic effects at micromolar concentrations (Madácsi et al., 2013).
α1-Adrenergic Receptor Antagonism
A series of arylsulfonamide derivatives, structurally similar to the compound , were synthesized as α1-adrenoceptor antagonists. These compounds showed high affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. This suggests potential applications in urological conditions, particularly those related to α1-adrenergic receptor activity (Rak et al., 2016).
Intramolecular Amination
Research involving N-sulfonyl oxaziridines has led to a new approach for the amination of sp(3)-hybridized C-H bonds. This method can efficiently create complex piperidine and tetrahydroisoquinoline structures, indicating potential for synthesizing similar compounds (Allen et al., 2009).
Synthesis of 3-Arylsulfonylquinolines
A new synthesis method for 3-arylsulfonylquinoline derivatives, which are key structures in pharmaceutical drugs, has been developed. This method uses tert-butyl hydroperoxide and can form a C-S bond and quinoline ring in one step, suggesting a route for creating related compounds (Zhang et al., 2016).
Phenylethanolamine N-Methyltransferase Inhibition
Compounds with a structure involving 1,2,3,4-tetrahydroisoquinolines, similar to the chemical , have been synthesized and evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT). Some of these compounds showed high potency and selectivity, indicating potential therapeutic applications (Grunewald et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O5S/c1-23(2,3)26-22(31)27-12-9-16(10-13-27)15-24-20(29)21(30)25-18-8-7-17-6-5-11-28(19(17)14-18)34(4,32)33/h7-8,14,16H,5-6,9-13,15H2,1-4H3,(H,24,29)(H,25,30)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVBUNBJXWKWMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406699.png)



![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2406709.png)
![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)


![1-methyl-2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2406721.png)